3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Overview
Description
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a chemical compound with the molecular formula C15H24N2O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Morpholin-4-ylmethyl)phenoxy)propan-1-amine
- 3-(3-(Pyrrolidin-1-ylmethyl)phenoxy)propan-1-amine
- 3-(3-(Azepan-1-ylmethyl)phenoxy)propan-1-amine
Uniqueness
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .
Biological Activity
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with a CAS number of 73278-98-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
- Purity : Typically maintained at high levels for research applications.
The compound is often stored under specific conditions to maintain stability and prevent degradation, typically in an inert atmosphere at temperatures between 2-8°C .
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be linked to its potential therapeutic applications.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that are critical in various physiological processes .
- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential antimicrobial properties .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of derivatives similar to this compound against various bacterial strains. The results indicated significant efficacy against Pseudomonas putida, suggesting that modifications to the piperidine structure could enhance activity . -
Cytotoxicity Assessment :
In vitro cytotoxicity assays were conducted using different cancer cell lines. The compound demonstrated variable IC50 values depending on the cell type, indicating selective cytotoxic effects which could be leveraged for targeted cancer therapies .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Studies have shown that small modifications can significantly impact its pharmacological profile:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the piperidine ring can alter binding affinity and selectivity for target enzymes and receptors. For instance, adding electron-donating groups has been correlated with increased potency against specific targets .
Properties
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSXCZMVUMSITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436937 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-98-5 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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